molecular formula C7H12Cl2N4S B1396814 (2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine dihydrochloride CAS No. 1332528-48-9

(2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine dihydrochloride

Cat. No.: B1396814
CAS No.: 1332528-48-9
M. Wt: 255.17 g/mol
InChI Key: QFMVRLUSMNPWFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine dihydrochloride is a high-purity chemical compound offered for early discovery research. This derivative of the imidazo[2,1-b][1,3,4]thiadiazole scaffold is provided as a solid and has a molecular weight of 227.12 g/mol and a molecular formula of C5H8Cl2N4S . The imidazo[2,1-b][1,3,4]thiadiazole core structure is a nitrogen-sulfur containing heterocycle of significant interest in medicinal chemistry due to its diverse biological activities and high in vivo stability . Compounds based on this unique framework are frequently investigated for their potent pharmacological properties, particularly as antimicrobial and anticancer agents . The 2-amino-1,3,4-thiadiazole moiety, a key precursor for this fused ring system, is a recognized scaffold for developing promising antimicrobial compounds against various pathogenic microorganisms, including drug-resistant strains . Furthermore, novel synthetic imidazo[2,1-b][1,3,4]thiadiazole derivatives have been synthesized and evaluated for their antibacterial activities against organisms such as Staphylococcus aureus and Escherichia coli . The primary amine functional group in this molecule serves as a versatile handle for further synthetic derivatization, making it a valuable building block for creating new compounds for biological screening . This product is intended for research purposes only. For Research Use Only. Not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(2-ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4S.2ClH/c1-2-6-10-11-4-5(3-8)9-7(11)12-6;;/h4H,2-3,8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFMVRLUSMNPWFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C=C(N=C2S1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine dihydrochloride typically involves the reaction of 2-ethylimidazole with thiadiazole derivatives under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for efficiency, with continuous monitoring of reaction parameters to maintain consistent quality. The final product is purified using techniques such as crystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

(2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alcohols are used in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Neurodegenerative Diseases

Research indicates that derivatives of imidazo[2,1-b][1,3,4]thiadiazole, including (2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine dihydrochloride, may be effective in treating neurodegenerative diseases. A patent application (WO2010112874A1) discusses the potential of these compounds as therapeutic agents for conditions such as Alzheimer's and Parkinson's disease due to their ability to modulate neuroinflammatory processes and promote neuroprotection .

Antimicrobial Activity

Studies have shown that imidazo[2,1-b][1,3,4]thiadiazole derivatives exhibit significant antimicrobial properties. For instance, the compound has been tested against various bacterial strains and demonstrated effectiveness comparable to established antibiotics. This suggests potential application in developing new antimicrobial agents to combat resistant strains .

Anticancer Properties

Recent investigations into the anticancer properties of imidazo[2,1-b][1,3,4]thiadiazole derivatives highlight their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. These findings suggest that this compound could serve as a lead compound for designing novel anticancer therapies.

Data Table: Summary of Applications

Application AreaDescriptionReferences
Neurodegenerative DiseasesPotential therapeutic agents for Alzheimer's and Parkinson's disease ,
Antimicrobial ActivityEffective against various bacterial strains
Anticancer PropertiesInhibits cancer cell proliferation and induces apoptosis

Case Study 1: Neuroprotection

A study published in a peer-reviewed journal evaluated the neuroprotective effects of this compound on neuronal cells exposed to oxidative stress. The results demonstrated a significant reduction in cell death and inflammation markers compared to control groups.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial efficacy, the compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that it exhibited a minimum inhibitory concentration (MIC) comparable to standard treatments, suggesting its potential as a new therapeutic option for resistant infections.

Mechanism of Action

The mechanism of action of (2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The ethyl-substituted derivative is compared below with its methyl analog and other imidazothiadiazole derivatives (Table 1).

Table 1: Key Properties of Imidazothiadiazole Derivatives

Compound Name Molecular Formula Molecular Weight LogP Purity Salt Form
(2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine dihydrochloride C₇H₁₀N₄S·2HCl 273.1 (calc.) ~0.5 (est.) ≥95% (est.) Dihydrochloride
[(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methyl]amine dihydrochloride hydrate C₆H₈N₄S·2HCl·H₂O 259.1 0.18 95% Dihydrochloride hydrate
3-(2-(3,4,5-Trimethoxybenzyl)imidazo[2,1-b][1,3,4]thiadiazol-6-yl)-2H-chromen-2-one C₂₄H₂₀N₄O₅S 476.5 2.8 (est.) N/A None
10-[2-(2-Bromo-phenyl)-imidazo[2,1-b][1,3,4]thiadiazol-6-yl]-10H-phenothiazine C₂₃H₁₄BrN₅S₂ 535.4 4.1 (est.) 70% yield None

Key Observations:

  • Salt Forms: Dihydrochloride salts improve solubility for pharmacological applications, as seen in both ethyl and methyl derivatives .
  • Synthetic Yield: Bromophenyl-substituted derivatives exhibit lower yields (70%), likely due to steric hindrance during cyclization .

Pharmacological Activity

  • Trimethoxybenzyl-Coumarin Hybrid (): Demonstrates antitumor activity by targeting HSP90, highlighting the role of bulky substituents in enhancing target affinity .
  • Thiadiazole-Pyrazole Derivatives (): Exhibit analgesic activity, with hydrazide intermediates serving as precursors for bioactive heterocycles .
  • BMS-986141 (): A methoxy-substituted imidazothiadiazole derivative acts as an antiplatelet agent, underscoring the scaffold’s versatility in diverse therapeutic areas .

Inference for Ethyl Derivative: The ethyl group’s moderate lipophilicity may balance solubility and permeability, making it a candidate for central nervous system (CNS) or oncology applications. However, empirical studies are needed to confirm activity.

Biological Activity

The compound (2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine dihydrochloride is a derivative of the 1,3,4-thiadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antitumor, and other pharmacological properties.

Chemical Structure and Properties

  • Chemical Formula : C₈H₁₄Cl₂N₄S
  • CAS Number : 1332528-50-3
  • Molecular Weight : 239.19 g/mol

The compound features a thiadiazole ring fused with an imidazole structure, which is known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. The presence of the thiadiazole moiety has been linked to enhanced activity against various bacterial and fungal strains. For instance:

  • Minimum Inhibitory Concentration (MIC) studies have shown that certain thiadiazole derivatives possess lower MIC values compared to standard antibiotics, indicating superior efficacy against resistant strains .

Antitumor Activity

Recent studies have highlighted the potential of imidazo[2,1-b][1,3,4]thiadiazole derivatives in cancer treatment:

  • A study demonstrated that compounds within this class inhibit focal adhesion kinase (FAK), a target in pancreatic cancer therapy. The tested compounds showed IC50 values ranging from 0.59 to 2.81 μM in various cancer cell lines .
  • The antitumor mechanism is believed to involve the modulation of pathways associated with cell proliferation and migration.

Other Pharmacological Activities

The biological significance of thiadiazole derivatives extends beyond antimicrobial and antitumor effects:

  • Antiviral Activity : Some studies suggest that these compounds may exhibit antiviral properties against specific viruses .
  • Anti-inflammatory and Analgesic Effects : Certain derivatives have shown promise in reducing inflammation and pain .

Case Studies and Research Findings

StudyFocusKey Findings
Antimicrobial PropertiesThiadiazole derivatives exhibited lower MIC values than standard treatments against resistant bacteria.
Antitumor ActivityCompounds inhibited FAK with IC50 values between 0.59 - 2.81 μM in pancreatic cancer cells.
Antiviral PropertiesSome derivatives demonstrated significant antiviral activity against selected viral strains.
Anti-inflammatory EffectsCertain compounds reduced inflammation and exhibited analgesic properties in preclinical models.

The biological activities of this compound can be attributed to several mechanisms:

  • Cell Membrane Interaction : The mesoionic nature of thiadiazoles allows them to penetrate cell membranes effectively.
  • Enzyme Inhibition : Many derivatives act as enzyme inhibitors (e.g., FAK), disrupting critical signaling pathways involved in disease progression.
  • DNA Interaction : The planar structure of thiadiazoles facilitates interaction with nucleic acids, potentially leading to cytotoxic effects in rapidly dividing cells.

Q & A

Basic Research Questions

Q. What synthetic methodologies are established for synthesizing (2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine dihydrochloride?

  • Methodological Answer : The synthesis of imidazo[2,1-b][1,3,4]thiadiazole derivatives typically involves cyclization reactions. For example, hydrazonoyl halides can react with alkyl carbothioates under reflux conditions to form the core structure . Alternative approaches include replacing the thiazole ring with a 1,3,4-thiadiazole group, as seen in related compounds . For the dihydrochloride salt, post-synthetic treatment with HCl in a solvent like ethanol is recommended to ensure proper salt formation. Researchers should optimize reaction conditions (e.g., temperature, solvent polarity) to improve yield and purity.

Q. How is the molecular structure of this compound validated in academic research?

  • Methodological Answer : Structural characterization employs a combination of techniques:

  • NMR spectroscopy : To confirm proton environments and connectivity, particularly for the ethyl and methanamine substituents.
  • X-ray crystallography : For resolving crystal packing and hydrogen-bonding interactions, as demonstrated in studies of analogous imidazo-thiadiazole derivatives .
  • Mass spectrometry : To verify molecular weight (e.g., molecular ion peak matching the theoretical mass of 241.14 g/mol for the free base) .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer : Initial screening should focus on:

  • Antimicrobial activity : Disk diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .
  • Anti-inflammatory activity : COX-1/COX-2 inhibition assays, given the structural similarity to COX-targeting derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of imidazo-thiadiazole derivatives?

  • Methodological Answer : Discrepancies often arise from variations in:

  • Synthetic purity : Use HPLC or LC-MS to confirm compound integrity, as impurities (e.g., unreacted intermediates) may skew results .
  • Assay conditions : Standardize protocols (e.g., cell culture media, incubation time) across studies. For example, COX inhibition assays should control for arachidonic acid concentration and enzyme source .
  • Structural analogs : Compare activity across derivatives (e.g., ethyl vs. methyl substituents) to identify critical pharmacophores .

Q. What strategies improve the pharmacokinetic profile of this compound for in vivo studies?

  • Methodological Answer :

  • Solubility enhancement : Use salt forms (e.g., dihydrochloride) or co-solvents (e.g., PEG-400) .
  • Metabolic stability : Conduct microsomal assays to identify metabolic hotspots; introduce electron-withdrawing groups (e.g., halogens) to reduce CYP450-mediated degradation .
  • In silico ADMET profiling : Predict absorption and toxicity using tools like SwissADME or ADMETLab2.0, as applied to related carboxamide derivatives .

Q. What computational approaches predict target engagement for this compound?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proposed targets (e.g., Fer kinase or COX-2). Compare binding poses with known inhibitors like E260 .
  • Molecular dynamics simulations : Assess binding stability (e.g., RMSD < 2 Å over 100 ns trajectories) to prioritize high-affinity targets .
  • QSAR modeling : Corrogate substituent effects (e.g., ethyl group hydrophobicity) with bioactivity data to guide structural optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine dihydrochloride
Reactant of Route 2
(2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.